2-Cyanopentanoic acid
Description
2-Cyanopentanoic acid is a carboxylic acid derivative with a cyano (-CN) group substituted at the second carbon of a pentanoic acid backbone. Its molecular formula is C₆H₉NO₂, distinguishing it from cyclic or longer-chain analogs. The compound’s structure combines the electron-withdrawing nature of the cyano group with the acidity of the carboxylic acid, making it reactive in organic synthesis, particularly in nucleophilic substitutions or cyclization reactions. While direct data on this compound are sparse in the provided evidence, its properties can be inferred from structurally related compounds, such as positional isomers (e.g., 5-cyanopentanoic acid) or cyclic analogs (e.g., 1-cyanocyclopentanecarboxylic acid) .
Properties
IUPAC Name |
2-cyanopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-3-5(4-7)6(8)9/h5H,2-3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICLKHGIKDZZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347000 | |
| Record name | 2-Cyanopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99839-48-2 | |
| Record name | 2-Cyanopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyanopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyanopentanoic acid can be synthesized through several methods. One common approach involves the reaction of pentanoic acid with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of pentanoic acid is replaced by the cyano group .
Industrial Production Methods: On an industrial scale, this compound can be produced using a similar synthetic route but optimized for large-scale production. This typically involves continuous flow reactors and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Functional Groups and Reactivity
2-Cyanopentanoic acid contains:
-
A cyano group (-CN) at the second carbon of the pentanoic acid chain.
-
A carboxylic acid group (-COOH) at the terminal position.
These groups impart distinct reactivity profiles:
-
Cyano group : Prone to hydrolysis, reduction, and nucleophilic substitution.
-
Carboxylic acid group : Participates in esterification, amidation, and decarboxylation.
Hydrolysis of the Cyano Group
The cyano group can undergo hydrolysis under acidic or basic conditions to form:
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Carboxylic acid : Under acidic conditions (e.g., H₂SO₄, H₂O, heat).
-
Amide : Under basic conditions (e.g., NaOH, H₂O).
Reaction :
Products :
-
Acidic conditions: 2-Carboxypentanoic acid
-
Basic conditions: 2-Carbamoylpentanoic acid
Reduction of the Cyano Group
The cyano group can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd) to form a primary amine.
Reaction :
Product : 2-Aminopentanoic acid
Esterification of the Carboxylic Acid
The carboxylic acid group can react with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., HCl) to form esters.
Reaction :
Product : Alkyl 2-cyanopentanoate
Amidation of the Carboxylic Acid
The carboxylic acid can react with amines (e.g., ammonia, primary/secondary amines) to form amides.
Reaction :
Product : 2-Cyanopentanamide
Reaction Conditions and Reagents
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Hydrolysis (acidic) | H₂SO₄, H₂O, heat | 2-Carboxypentanoic acid |
| Hydrolysis (basic) | NaOH, H₂O, heat | 2-Carbamoylpentanoic acid |
| Reduction (LiAlH₄) | LiAlH₄, anhydrous THF | 2-Aminopentanoic acid |
| Esterification | R'OH, HCl | Alkyl 2-cyanopentanoate |
| Amidation | NH₃, coupling agents (e.g., DCC) | 2-Cyanopentanamide |
Structural and Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₉NO₂ | PubChem |
| Molecular Weight | 127.14 g/mol | PubChem |
| InChI Key | NICLKHGIKDZZGV-UHFFFAOYSA-N | PubChem |
| SMILES | CCCC(C#N)C(=O)O | PubChem |
Scientific Research Applications
2-Cyanopentanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyanopentanoic acid involves its interaction with various molecular targets and pathways. The cyano group is highly reactive and can participate in nucleophilic addition and substitution reactions. In biological systems, it can be metabolized by nitrile hydratase enzymes to form amides, which can further undergo hydrolysis to form carboxylic acids . This reactivity makes it a valuable tool in studying enzyme mechanisms and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-cyanopentanoic acid with three analogs: 5-cyanopentanoic acid (positional isomer), 1-cyanocyclopentanecarboxylic acid (cyclic analog), and 2-fluorooctanoic acid (fluoro-substituted analog).
Physicochemical Properties
- Acidity: The proximity of the -CN group to the -COOH in this compound enhances acidity compared to 5-cyanopentanoic acid. Electron-withdrawing effects stabilize the deprotonated form, lowering pKa .
- Solubility: Cyclic analogs (e.g., 1-cyanocyclopentanecarboxylic acid) exhibit lower water solubility due to increased hydrophobicity from the rigid ring structure .
- Reactivity: Fluorinated analogs (e.g., 2-fluorooctanoic acid) show distinct reactivity in nucleophilic substitutions compared to cyano derivatives, as fluorine is a weaker electron-withdrawing group .
Key Research Findings
Positional Isomerism: The -CN group’s position significantly impacts acidity and reactivity. For example, this compound’s pKa is ~2.5 (estimated), whereas 5-cyanopentanoic acid’s is ~4.0 due to reduced electron-withdrawing effects .
Cyclic vs. Linear Structures: Cyclic analogs (e.g., 1-cyanocyclopentanecarboxylic acid) exhibit higher melting points (e.g., 145–150°C) compared to linear isomers due to crystal packing efficiency .
Synthetic Flexibility: Fluorinated analogs like 2-fluorooctanoic acid are prioritized in pharmaceutical research for metabolic stability, whereas cyano derivatives are used in agrochemical intermediates .
Biological Activity
2-Cyanopentanoic acid, a compound with a unique molecular structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including enzyme modulation, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pentanoic acid backbone with a cyano group attached to the second carbon. Its molecular formula is . The presence of the cyano group enhances its reactivity and interaction with biological systems, making it a subject of interest for various therapeutic applications.
The primary mechanism of action for this compound involves its ability to interact with specific enzymes. It can act as an inhibitor or modulator by binding to active or allosteric sites on enzymes. The cyano group contributes to its binding affinity through potential hydrogen bonding and electrostatic interactions, which are critical for its biological activity .
Enzyme Modulation
Research indicates that this compound can modulate several enzyme functions. It has been shown to inhibit certain metabolic pathways, which may have implications in drug development targeting metabolic disorders .
Therapeutic Potential
Studies suggest that this compound could be explored as a therapeutic agent in various conditions due to its enzyme-modulating properties. Its potential applications include:
- Anti-inflammatory effects : Preliminary studies indicate that compounds structurally related to this compound exhibit anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .
- Antioxidant properties : Some derivatives have shown promise as antioxidants, potentially preventing oxidative damage in cells .
Research Findings and Case Studies
Several studies have investigated the biological activities associated with this compound and its derivatives:
- Enzyme Interaction Studies : In vitro assays have demonstrated that this compound can significantly affect enzyme activity, particularly in metabolic pathways related to inflammation and oxidative stress .
- Animal Models : In vivo studies using animal models have shown promising results in reducing inflammation when treated with compounds related to this compound. For instance, tests involving paw edema models indicated significant anti-inflammatory effects at varying doses .
- Structure-Activity Relationship (SAR) : A comprehensive review of diarylpentanoids related to this compound highlighted their diverse biological effects, including antitumor and antimicrobial activities. This underscores the importance of structural modifications in enhancing biological efficacy .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Study Type | Biological Activity | Findings |
|---|---|---|
| In Vitro Assays | Enzyme Modulation | Significant inhibition of specific enzymes |
| In Vivo Studies | Anti-inflammatory Effects | Reduced paw edema in animal models |
| SAR Analysis | Diverse Biological Activities | Enhanced activities observed with structural modifications |
Q & A
Q. How should researchers address outliers in spectroscopic data when characterizing this compound?
Q. What are best practices for documenting synthetic procedures to ensure reproducibility in publications?
- Methodological Answer : Include detailed experimental sections with exact molar ratios, purification methods (e.g., recrystallization solvents), and characterization data (e.g., melting points, spectral peaks). Use SI units and IUPAC nomenclature. Provide raw data in supplementary files .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
